3-Chloro-4-fluorophenyl chloroformate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3Cl2FO2 |
|---|---|
Molecular Weight |
209.00 g/mol |
IUPAC Name |
(3-chloro-4-fluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3Cl2FO2/c8-5-3-4(12-7(9)11)1-2-6(5)10/h1-3H |
InChI Key |
PBLPIIJCXIHCRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(=O)Cl)Cl)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 4 Fluorophenyl Chloroformate
General Principles of Aryl Chloroformate Synthesis
The formation of aryl chloroformates from phenols is a well-established chemical transformation. This process typically involves the reaction of a phenol (B47542) with a carbonyl dihalide, most commonly phosgene (B1210022), or a phosgene equivalent. The reaction proceeds via a nucleophilic attack of the phenoxide ion on the carbonyl carbon of the phosgenating agent.
Phosgene-Based Synthetic Strategies
Phosgene (COCl₂) has historically been the reagent of choice for the industrial production of chloroformates due to its high reactivity and cost-effectiveness. The reaction of phenols with phosgene to yield the corresponding chloroformates is a standard procedure. chemicalbook.com While aliphatic alcohols can react with phosgene directly, the synthesis of aryl chloroformates from the less reactive phenols often requires elevated temperatures, typically above 75°C. google.com
A more common and efficient approach involves the initial conversion of the phenol to its more nucleophilic alkali metal phenoxide salt. This phenoxide is then reacted with phosgene in the presence of an organic solvent to produce the aryl chloroformate. google.com The reaction is generally conducted in a batch reactor where phosgene gas is bubbled through a solution of the phenol. To drive the reaction to completion and neutralize the hydrogen chloride byproduct, a base is often employed.
Table 1: Comparison of Phosgene and its Substitutes nih.gov
| Reagent | Physical State at Room Temperature | Boiling Point (°C) | Relative Reactivity |
| Phosgene | Gas | 8 | 170 |
| Diphosgene | Liquid | 128 | 19 |
| Triphosgene (B27547) | Solid | 206 | 1 |
Data sourced from Sigma-Aldrich product information.
Phosgene-Alternative Reagents and Their Application in Chloroformate Formation
The high toxicity and gaseous nature of phosgene have driven the development and adoption of safer, liquid or solid phosgene equivalents. nih.gov The most common substitutes are diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate). nih.gov
Diphosgene (ClCO₂CCl₃) is a liquid at room temperature and can be considered as a dimer of phosgene. acs.org It is less volatile and therefore easier to handle than phosgene. acs.org In the presence of a catalyst or upon heating, it decomposes to generate two equivalents of phosgene in situ. acs.org This allows for more controlled reactions.
Triphosgene (C₂Cl₆O₃) is a stable, crystalline solid, making it the safest of the three to handle and store. nih.gov It can be thought of as a solid source of three equivalents of phosgene. nih.gov The reaction of triphosgene with alcohols or phenols is typically carried out in the presence of a base, such as pyridine (B92270) or a tertiary amine, which catalyzes the decomposition of triphosgene to phosgene. google.com This method is simple, mild, and efficient, providing excellent yields of various aryl and alkyl chloroformates. google.com
Design and Optimization of Synthetic Pathways for 3-Chloro-4-fluorophenyl Chloroformate
The primary synthetic route to this compound involves the direct chloroformylation of its precursor, 3-chloro-4-fluorophenol (B1581553).
Precursor Selection: Derivatization from 3-Chloro-4-fluorophenol
The starting material for the synthesis of this compound is 3-chloro-4-fluorophenol. This substituted phenol is a crucial building block, and its purity is paramount for the successful synthesis of the final product. The synthesis of 3-chloro-4-fluorophenol itself can be achieved through various multi-step synthetic sequences.
Process Parameters and Reaction Efficiency
While specific industrial process parameters for the synthesis of this compound are often proprietary, general principles of aryl chloroformate synthesis can be applied and optimized for this specific molecule.
When using phosgene , the reaction is typically carried out in an inert solvent. The reaction temperature is a critical parameter that needs to be carefully controlled to balance reaction rate and selectivity. The use of a catalyst, such as an organic phosphorus compound, can facilitate the reaction at lower temperatures, in the range of 80°C to 160°C. chemicalbook.com
For syntheses employing triphosgene , the reaction is often conducted at or below room temperature. A typical procedure involves adding a solution of the phenol in an organic solvent to a mixture of triphosgene, a catalyst (commonly an organic tertiary amine like triethylamine (B128534) or an amide like dimethylformamide), and a base in an organic solvent. google.com The reaction is preferably carried out at temperatures ranging from 0°C to ambient temperature (up to 25°C) for a duration of 1 to 48 hours. google.com The choice of solvent, base, and catalyst, along with the reaction temperature and time, are key factors that are optimized to maximize the yield and purity of the this compound.
Table 2: Illustrative Reaction Parameters for Aryl Chloroformate Synthesis using Triphosgene
| Parameter | Condition |
| Reagents | Phenol, Triphosgene |
| Catalyst | Dimethylformamide (DMF) |
| Base | Sodium Carbonate |
| Solvent | Toluene |
| Temperature | 0°C |
| Reaction Time | 8 hours |
This table represents a general procedure and specific conditions for this compound may vary. google.com
Novel Synthetic Routes and Green Chemistry Considerations for this compound
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly chemical processes, in line with the principles of green chemistry. dergipark.org.tr This has led to research into novel synthetic routes for chloroformates that avoid the use of highly toxic reagents and minimize waste generation.
One promising area is the development of continuous flow synthesis . google.com This technology offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher yields and purity. google.com A continuous flow method for synthesizing chloroformate compounds has been developed where an alcohol or phenol is reacted with triphosgene in a continuous flow reactor, leading to a more efficient and greener preparation. google.com
Another innovative approach is the photo-on-demand synthesis of chloroformates . organic-chemistry.org This method utilizes chloroform (B151607) as both a solvent and a reagent. organic-chemistry.org Under UV irradiation and in the presence of oxygen, chloroform is converted to phosgene in situ, which then reacts with an alcohol or phenol to form the chloroformate. organic-chemistry.org This technique avoids the direct handling of phosgene or its substitutes and offers a potentially safer and simpler alternative for laboratory and industrial applications. organic-chemistry.org The development of such green methodologies is crucial for the future of sustainable chemical manufacturing. dergipark.org.tr
Reactivity and Mechanistic Insights of 3 Chloro 4 Fluorophenyl Chloroformate
Nucleophilic Acyl Substitution Reactions of 3-Chloro-4-fluorophenyl Chloroformate
Nucleophilic acyl substitution is the hallmark of chloroformate reactivity. These reactions proceed via the displacement of the chloride ion by a nucleophile, leading to the formation of a wide range of functional groups.
The reaction of this compound with primary or secondary amines, a process known as aminolysis, is a primary route for the synthesis of carbamates. This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate. The subsequent loss of a chloride ion and a proton from the amine nitrogen results in the formation of a stable N-aryl carbamate (B1207046).
Under certain conditions, the carbamate intermediate can react further with another molecule of an amine to form ureas. This sequential reaction provides a pathway to both symmetrically and asymmetrically substituted ureas, which are important structural motifs in medicinal chemistry and materials science.
When this compound is treated with an alcohol (alcoholysis) or a phenol (B47542) (phenolysis), the corresponding carbonate esters are formed. This reaction is analogous to aminolysis, with the oxygen atom of the hydroxyl group acting as the nucleophile.
The reaction is a versatile method for creating unsymmetrical carbonates, linking the 3-chloro-4-fluorophenyl group with another alkyl or aryl moiety through a carbonate linkage. The process is often facilitated by a base, such as pyridine (B92270), to scavenge the HCl produced. nih.gov The reactivity in these reactions is governed by the nucleophilicity of the alcohol or phenol and steric hindrance around the hydroxyl group. Electron-withdrawing groups on the attacking phenol can decrease its nucleophilicity, slowing the reaction rate.
In a reaction parallel to alcoholysis, thiols (mercaptans) can react with this compound to yield S-alkyl or S-aryl thiocarbonates. In this thiolysis process, the sulfur atom of the thiol acts as a potent nucleophile, attacking the carbonyl carbon and displacing the chloride.
Given that thiols are generally more nucleophilic than their corresponding alcohols, these reactions often proceed readily. The resulting O-aryl S-alkyl (or S-aryl) thiocarbonates are valuable intermediates in organic synthesis. Related compounds, chlorothionoformate esters, are also used as reagents for preparing thiocarbonates. nih.gov
Solvolytic Reactions and Kinetic Studies of Aryl Chloroformates
Solvolysis, a reaction where the solvent acts as the nucleophile, is a key process for understanding the mechanistic pathways of chloroformate esters. Kinetic studies of these reactions, particularly for various aryl chloroformates, have provided deep insights into the factors governing their reactivity.
The solvolysis of aryl chloroformates is generally understood to proceed through a bimolecular addition-elimination mechanism (A-E). This pathway involves two steps:
Addition: The nucleophilic solvent molecule attacks the carbonyl carbon to form a tetrahedral intermediate.
Elimination: The chloride ion is expelled from the intermediate to yield the final product.
For most aryl chloroformates under typical solvolytic conditions, the initial addition step is rate-determining. This mechanism is distinct from a classical concerted SN2 reaction, which involves a single transition state without a discrete intermediate, and a pure SN1 reaction, which would involve the unimolecular formation of a carbocation.
While an SN1 pathway is disfavored for aryl chloroformates due to the instability of the resulting acylium ion, some studies on related compounds like 4-fluorophenyl chlorothionoformate have shown evidence for competing unimolecular ionization and bimolecular addition-elimination channels, with the dominant pathway depending on the solvent's properties. nih.gov Kinetic data, especially the high sensitivity of the reaction rate to solvent nucleophilicity, strongly supports the prevalence of the bimolecular addition-elimination pathway for phenyl chloroformate and its analogs.
| Mechanism | Molecularity | Intermediate | Key Characteristics | Prevalence for Aryl Chloroformates |
|---|---|---|---|---|
| SN1 (Dissociative) | Unimolecular | Acylium ion (R-O-C=O)+ | Rate depends only on substrate concentration. Favored by highly ionizing, non-nucleophilic solvents. | Generally disfavored; may compete only in highly ionizing, weakly nucleophilic solvents. |
| SN2 (Associative/Concerted) | Bimolecular | None (single transition state) | Rate depends on both substrate and nucleophile concentration. Inversion of configuration if chiral center is present. | Considered a possible description, but the addition-elimination model is more detailed and widely accepted. |
| Addition-Elimination | Bimolecular | Tetrahedral intermediate | Stepwise process. High sensitivity to nucleophile strength. Generally the accepted mechanism. | The dominant and most evidenced mechanism for solvolysis in a wide range of solvents. |
Solvent properties play a critical role in the solvolysis of aryl chloroformates. The extended Grunwald-Winstein equation is a powerful tool used to quantify these effects:
log(k/k₀) = lNₛ + mYₗ
Where:
k is the rate constant in a specific solvent.
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).
l is the sensitivity of the reaction to the solvent's nucleophilicity (Nₛ).
m is the sensitivity of the reaction to the solvent's ionizing power (Yₗ).
For the solvolysis of phenyl chloroformate, the determined values are approximately l = 1.68 and m = 0.57. The large l value indicates a high sensitivity to solvent nucleophilicity, providing strong evidence for a bimolecular mechanism where the solvent acts as a nucleophile in the rate-determining step. The moderate m value suggests that charge separation is developed in the transition state, consistent with the formation of a tetrahedral intermediate. It is expected that this compound would exhibit similar sensitivities, with slight modifications due to the electronic effects of the halogen substituents.
| Compound | Sensitivity to Nucleophilicity (l) | Sensitivity to Ionizing Power (m) | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Phenyl Chloroformate | 1.68 ± 0.10 | 0.57 ± 0.06 | Addition-Elimination | |
| 4-Fluorophenyl Chlorothionoformate | 1.76 ± 0.28 | 0.54 ± 0.15 | Addition-Elimination (in nucleophilic solvents) | |
| 4-Fluorophenyl Chlorothionoformate | 0.53 ± 0.18 | 0.89 ± 0.18 | Ionization (SN1-like, in highly ionizing solvents) |
*Note: Data for chlorothionoformate analog is shown for comparison of mechanistic pathways.
Intramolecular Transformations and Side Reactions
While specific research on the intramolecular transformations of this compound is not extensively documented, its reactivity can be inferred from the general behavior of chloroformate esters and related substituted aromatic compounds. Potential intramolecular reactions are limited due to the stable aromatic ring and the nature of the chloroformate group. However, under certain conditions, such as high temperatures or the presence of specific catalysts, intramolecular events could theoretically occur, though they are generally not favored pathways.
More commonly encountered are side reactions, particularly during the synthesis and subsequent use of this compound. These side reactions can impact the purity, yield, and stability of the compound and its derivatives.
One significant side reaction is thermal decomposition. Like other chloroformates, this compound can degrade upon heating. wikipedia.org This decomposition typically proceeds via a nucleophilic substitution internal (SNi) mechanism, leading to the formation of 1,3-dichloro-4-fluorobenzene (B72064) and carbon dioxide.
Table 1: Potential Thermal Decomposition of this compound
| Reactant | Conditions | Major Products | Mechanism |
|---|
During the synthesis of this compound, which typically involves the reaction of 3-chloro-4-fluorophenol (B1581553) with phosgene (B1210022) or a phosgene equivalent, several side reactions can occur. Incomplete reaction can leave unreacted 3-chloro-4-fluorophenol, while the presence of moisture can lead to the hydrolysis of the chloroformate back to the starting phenol and hydrochloric acid. Furthermore, the formation of carbonate species can occur if the reaction conditions are not carefully controlled.
Table 2: Common Side Reactions in the Synthesis of this compound
| Reactants | Undesired Condition | Side Product(s) |
|---|---|---|
| 3-Chloro-4-fluorophenol, Phosgene | Incomplete Reaction | Unreacted 3-Chloro-4-fluorophenol |
| This compound | Presence of Water | 3-Chloro-4-fluorophenol, HCl, CO₂ |
In reactions where this compound is used as a reagent, for example, in the formation of carbamates with amines, side reactions can also take place. The reactivity of the chloroformate is similar to that of acyl chlorides. wikipedia.org One common side reaction is the double acylation of a primary amine, especially if the stoichiometry is not precisely controlled, leading to the formation of an imide-type byproduct. Additionally, the liberated hydrochloric acid can react with starting materials or products if not effectively scavenged by a base.
Another potential area for side reactions involves the aromatic ring itself. While the chloro and fluoro substituents are relatively stable, under harsh reaction conditions, such as those involving strong nucleophiles or organometallic reagents, nucleophilic aromatic substitution could potentially occur, although this is generally less favorable than reaction at the chloroformate group.
Applications of 3 Chloro 4 Fluorophenyl Chloroformate As a Synthetic Building Block
Intermediate in the Construction of Complex Organic Molecules
The primary application of 3-chloro-4-fluorophenyl chloroformate is as an intermediate or reagent in multi-step synthetic sequences. The 3-chloro-4-fluorophenyl moiety it introduces is a key structural feature in a range of biologically active compounds. More commonly, its direct precursors, 3-chloro-4-fluoroaniline (B193440) and 3-chloro-4-fluorophenol (B1581553), are utilized, with the chloroformate representing an activated form of the phenol (B47542) for specific chemical transformations. chemicalbull.comchemimpex.comsigmaaldrich.com
The 3-chloro-4-fluorophenyl group is a critical pharmacophore in several modern targeted cancer therapies. Its presence is integral to the binding affinity and efficacy of these drugs. The aniline (B41778) precursor, 3-chloro-4-fluoroaniline, is a pivotal starting material in the synthesis of numerous pharmaceuticals. chemimpex.comnbinno.com
Key Research Findings:
Afatinib: This potent and irreversible dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) is used to treat non-small cell lung carcinoma (NSCLC). mdpi.commedkoo.com The synthesis of Afatinib crucially involves the coupling of 3-chloro-4-fluoroaniline with a quinazoline (B50416) core structure. semanticscholar.orgscispace.com The 3-chloro-4-fluorophenylamino group is essential for the drug's ability to bind to the ATP-binding site of the EGFR kinase domain.
Regorafenib: An oral multi-kinase inhibitor used for treating metastatic colorectal cancer and gastrointestinal stromal tumors, Regorafenib's structure features a complex urea (B33335) linkage. guidechem.comchemicalbook.com While the final molecule contains a 4-chloro-3-(trifluoromethyl)phenyl group, synthetic routes often involve related fluorinated building blocks and urea-forming reactions where chloroformate chemistry is relevant. google.com For instance, a common strategy involves reacting an aniline with an isocyanate or a chloroformate-derived carbamate (B1207046). researchgate.net
Sorafenib: A multi-kinase inhibitor approved for the treatment of advanced renal cell and hepatocellular carcinoma, Sorafenib is structurally similar to Regorafenib. nih.gov Its synthesis involves the formation of a diaryl urea. magtechjournal.com A key step is the reaction of an aminophenoxy-picolinamide intermediate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. google.com The synthesis highlights the importance of halogenated phenyl groups and urea-forming chemistry, for which compounds like this compound are valuable reagents for creating analogous structures.
Table 1: Pharmaceuticals Incorporating the 3-Chloro-4-fluorophenyl Moiety or Related Structures
| Drug Name | Therapeutic Class | Role of the 3-Chloro-4-fluorophenyl Moiety |
|---|---|---|
| Afatinib | EGFR/HER2 Tyrosine Kinase Inhibitor | Forms a critical anilinoquinazoline (B1252766) structure for ATP-competitive inhibition. scispace.com |
| Regorafenib | Multi-kinase Inhibitor | A structurally related moiety is key for binding to multiple kinases (e.g., VEGFRs, Raf kinases). guidechem.com |
| Sorafenib | Multi-kinase Inhibitor | A structurally related moiety is part of the diaryl urea core essential for inhibiting Raf kinases and VEGFRs. nih.gov |
Key Research Findings:
Herbicides: The 3-chloro-4-fluorophenyl structural unit is found in complex herbicidal agents. For example, derivatives of this moiety are incorporated into pyridine-2-carboxylic acid herbicides, which are effective in controlling undesirable vegetation. epo.org
Fungicides and Insecticides: The unique electronic properties conferred by the chlorine and fluorine substituents make this phenyl ring a desirable component in the design of new fungicides and insecticides, contributing to improved crop protection. chemimpex.com
Synthetic Utility: While direct synthesis pathways using this compound are not extensively detailed in public literature, its role can be inferred. The creation of carbamate- or urea-based pesticides often involves the reaction of an amine or alcohol with a chloroformate or an isocyanate. Therefore, this compound is a logical and reactive choice for introducing the 3-chloro-4-fluorophenoxycarbonyl group into a potential agrochemical scaffold.
Table 2: Agrochemical Classes Utilizing Chloro-Fluorophenyl Building Blocks
| Agrochemical Class | Role of the Chloro-Fluorophenyl Moiety |
|---|---|
| Herbicides | Forms the core of certain pyridine-based selective herbicides. epo.org |
| Fungicides | Enhances the efficacy and metabolic stability of active compounds. chemimpex.com |
| Insecticides | Contributes to the potency and target specificity of insecticidal agents. chemimpex.com |
In material science, the incorporation of halogenated aromatic compounds into polymers can impart desirable properties such as increased thermal stability, flame retardancy, chemical resistance, and modified optical properties. This compound, derived from 3-chloro-4-fluorophenol, is a candidate for creating specialized polymers.
Polycarbonate Synthesis: Phenyl chloroformates are reagents in the synthesis of polycarbonates. The reaction of a bisphenol with a chloroformate can yield a polymer with carbonate linkages. Using this compound or its corresponding phenol in such a polymerization could produce polycarbonates with a high refractive index and enhanced thermal stability due to the halogenated phenyl groups.
Polyurethane Synthesis: This compound could also be used to create specialized polyurethanes by first reacting it with a diol to form a bis-carbonate ester, which can then be polymerized with a diamine.
Advanced Coatings: The 3-chloro-4-fluoroaniline precursor is noted for its use in developing advanced polymers and coatings that offer improved durability and resistance to environmental factors. chemimpex.com
Derivatization Agent in Organic Synthesis
Chloroformates are widely used as derivatizing agents in analytical chemistry, particularly for gas chromatography (GC) analysis. Many polar compounds, such as phenols, amines, and carboxylic acids, are not sufficiently volatile for GC analysis. Reacting these compounds with a chloroformate converts the polar functional group into a less polar, more volatile ester or carbamate derivative.
Although specific studies detailing this compound for this purpose are not prominent, its chemical nature makes it suitable for such applications. Derivatization with this reagent would introduce a unique mass tag (due to the chlorine and fluorine atoms), facilitating sensitive and selective detection by mass spectrometry (MS).
Protecting Group Chemistry Utilizing this compound
In complex organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction at another site in the molecule. wikipedia.org Chloroformates are classic reagents for protecting amine and alcohol functional groups. libretexts.org
Formation of Carbamates: this compound reacts readily with primary and secondary amines to form the corresponding carbamate. This "3-chloro-4-fluorophenoxycarbonyl" (Cfoc) group can serve as a protecting group for the amine.
Stability and Cleavage: Based on the properties of other aryl carbamates, the Cfoc group would be expected to be stable under a range of conditions. Its removal (deprotection) would likely require specific, non-standard conditions, potentially involving strong base or acid, offering an alternative to more common protecting groups like Cbz (carbobenzyloxy) or Boc (tert-butoxycarbonyl). This unique stability profile could be advantageous in syntheses where orthogonal protecting groups are required.
Analytical Characterization and Methodologies for 3 Chloro 4 Fluorophenyl Chloroformate and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone for the molecular characterization of 3-Chloro-4-fluorophenyl chloroformate. By examining the interaction of the molecule with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer invaluable insights into its atomic arrangement and functional groups. While specific experimental spectra for this compound are not widely published, its characteristic spectral features can be reliably predicted based on its structure and data from analogous compounds.
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its carbon-hydrogen framework and the unique fluorine environment.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons. The substitution pattern (chloro and fluoro groups) breaks the symmetry of the phenyl ring, leading to complex splitting patterns (e.g., doublet of doublets). The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine, fluorine, and chloroformate groups. Based on data from related structures like 3-chloro-4-fluorophenol (B1581553) and 3-chloro-4-fluoroaniline (B193440), the aromatic protons are expected to resonate in the region of 7.0-7.5 ppm. chemicalbook.comchemicalbook.com
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon of the chloroformate group is highly deshielded and would appear significantly downfield, typically in the range of 150-160 ppm. The aromatic carbons would show complex patterns due to carbon-fluorine coupling (¹JCF, ²JCF, etc.). The carbon directly attached to the fluorine atom would exhibit a large coupling constant. chemicalbook.com
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique for characterization. It provides information about the chemical environment of the fluorine atom. A single resonance is expected for the fluorine atom on the aromatic ring. Its chemical shift would be indicative of the electronic effects of the adjacent chloro and chloroformate substituents.
Interactive Table 1: Predicted NMR Data for this compound Predicted data based on analogous compound analysis and standard chemical shift ranges.
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |
|---|---|---|
| ¹H (Aromatic) | ~7.0 - 7.5 | Complex multiplets (e.g., dd, ddd) |
| ¹³C (C=O) | ~150 - 160 | Singlet |
| ¹³C (C-O) | ~145 - 155 | Doublet (due to C-F coupling) |
| ¹³C (C-F) | ~155 - 165 | Large doublet (¹JCF) |
| ¹³C (C-Cl) | ~120 - 130 | Doublet (due to C-F coupling) |
| ¹³C (Aromatic C-H) | ~115 - 130 | Doublets (due to C-F coupling) |
| ¹⁹F | -110 to -125 (vs. CFCl₃) | Multiplet |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent peak would be from the carbonyl (C=O) stretching vibration of the chloroformate group, which is typically very strong and sharp, appearing at a high wavenumber (around 1770-1800 cm⁻¹) due to the electron-withdrawing effect of the adjacent oxygen and chlorine atoms. nist.gov Other key absorptions would include C-O stretching, aromatic C=C stretching, and C-halogen (C-F and C-Cl) vibrations. nist.gov
Interactive Table 2: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| C=O Stretch (Chloroformate) | 1770 - 1800 | Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-O Stretch | 1100 - 1250 | Strong |
| C-F Stretch | 1000 - 1100 | Strong |
| C-Cl Stretch | 700 - 850 | Strong |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides critical information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. For this compound (molecular weight: 208.0 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺). Due to the presence of chlorine, this peak would appear as a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity approximately one-third that of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Common fragmentation pathways for phenyl chloroformates include the loss of the chlorocarbonyl group (•COCl) or a chlorine radical (•Cl), leading to characteristic fragment ions. nist.govnist.gov The analysis of these fragments helps to confirm the structure of the parent molecule.
Chromatographic Analysis of Chloroformates and Their Reaction Products
Chromatographic methods are indispensable for separating this compound from starting materials or impurities and for analyzing the products of its reactions. Gas and liquid chromatography, often coupled with mass spectrometry, provide the high resolution and sensitivity needed for these tasks.
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While chloroformates can be analyzed directly by GC, they are more commonly used as derivatizing agents to improve the analytical properties of other, less volatile compounds. analytice.com
This compound can be used as a derivatization reagent to convert polar analytes (e.g., phenols, amines, amino acids) into more volatile and thermally stable derivatives suitable for GC analysis. nih.govuniroma1.it This process, known as pre-column derivatization, involves reacting the target analytes with the chloroformate prior to injection into the GC system. The resulting carbamate (B1207046) or carbonate ester derivatives exhibit excellent chromatographic behavior. mdpi.comresearchgate.net
The reaction proceeds rapidly in an aqueous or mixed-solvent medium, often catalyzed by a base like pyridine (B92270). uniroma1.it The resulting derivatives are then extracted into an organic solvent for GC-MS analysis. This strategy allows for the sensitive detection and quantification of a wide range of compounds in complex matrices. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov It is particularly well-suited for the analysis of the reaction products of this compound, such as carbamates and carbonates, especially in complex biological or environmental samples. nih.govjst.vn
The derivatization of target molecules with this compound introduces a specific chemical tag (the 3-chloro-4-fluorophenyl group). This tag can be exploited in the MS/MS detector to develop highly selective and sensitive quantitative methods. nih.gov Using techniques like Multiple Reaction Monitoring (MRM), the mass spectrometer is set to monitor a specific fragmentation reaction unique to the derivatized analyte. nih.govshimadzu.com This allows for the accurate quantification of the target compound even at very low concentrations, with minimal interference from the sample matrix. This approach has been successfully applied to the analysis of various metabolites, including amino acids, polyamines, and pesticides. nih.govjst.vn
Advanced Separation Techniques
The analytical characterization of this compound and its derivatives necessitates the use of advanced separation techniques capable of handling their reactive nature and providing high-resolution separation from reactants, byproducts, and degradation products. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are pivotal in ensuring the purity, stability, and quality of these compounds. Given the reactivity of the chloroformate group, method development often focuses on minimizing degradation and achieving efficient separation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of this compound and its derivatives due to its versatility and applicability to a wide range of analytes. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.
Method Parameters: A typical RP-HPLC method would involve a C18 column, with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. Gradient elution is often preferred to achieve optimal separation of compounds with varying polarities. UV detection is standard, typically at a wavelength where the phenyl ring exhibits strong absorbance.
Challenges and Solutions: The primary challenge in the HPLC analysis of this compound is its susceptibility to hydrolysis. To mitigate this, anhydrous solvents for sample preparation and mobile phases are recommended. Analysis at reduced temperatures can also slow down degradation.
Table 1: Illustrative RP-HPLC Method for the Analysis of this compound
| Parameter | Value |
| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-10 min: 50-90% B, 10-15 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time | ~ 8.5 min |
Gas Chromatography (GC)
Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. While the direct analysis of this compound by GC can be challenging due to its reactivity and potential for thermal degradation in the injector port, it is a valuable tool for monitoring related impurities and derivatives.
Derivatization: Chloroformates are frequently used as derivatizing agents to enhance the volatility and detectability of polar compounds for GC analysis. wikipedia.org For instance, they react with amines, alcohols, and phenols to form stable carbamates, carbonates, and esters, which are amenable to GC separation. wikipedia.org
Analytical Conditions: A typical GC analysis would employ a capillary column with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with MS providing structural information for peak identification.
Table 2: Representative GC Conditions for Analysis of a Carbamate Derivative
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | 100°C (1 min), then 15°C/min to 280°C (5 min) |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and short analysis times. While less common than HPLC and GC for chloroformate analysis, it can be a valuable alternative, particularly for charged derivatives or in situations where matrix effects are problematic in other techniques.
Micellar Electrokinetic Chromatography (MEKC): This mode of CE is particularly suitable for the separation of neutral compounds like this compound and its uncharged derivatives. Surfactants are added to the background electrolyte to form micelles, which act as a pseudo-stationary phase to effect separation based on partitioning differences.
Method Considerations: The composition of the background electrolyte, including the type and concentration of surfactant and the addition of organic modifiers, is critical for optimizing separation.
Table 3: Hypothetical MEKC Method for this compound
| Parameter | Value |
| Capillary | Fused silica (B1680970) (50 µm i.d., 60 cm total length) |
| Background Electrolyte | 25 mM Sodium borate (B1201080) buffer (pH 9.2) with 50 mM Sodium dodecyl sulfate (B86663) (SDS) |
| Applied Voltage | 20 kV |
| Temperature | 25°C |
| Detection | UV at 214 nm |
| Injection | Hydrodynamic (50 mbar for 5 s) |
Computational Chemistry and Theoretical Studies on 3 Chloro 4 Fluorophenyl Chloroformate
Electronic Structure and Molecular Conformation Analysis
The electronic structure and preferred three-dimensional shape (conformation) of a molecule are fundamental to its chemical properties and reactivity. While specific computational studies on the electronic structure and conformation of 3-Chloro-4-fluorophenyl chloroformate are not extensively detailed in available literature, the methodologies for such analyses are well-established.
Theoretical investigations would typically employ quantum mechanical methods like Density Functional Theory (DFT) and Hartree-Fock (HF) calculations. prensipjournals.comprensipjournals.com These methods are used to determine molecular geometries, vibrational frequencies, and electronic properties such as molecular orbitals and electrostatic potential maps. prensipjournals.comprensipjournals.com For instance, studies on the related compound 3-chloro-4-fluoronitrobenzene (B104753) have utilized DFT and HF computations to investigate its structural and reactive features, noting the presence of intramolecular charge transfer regions and reactive electrophilic and nucleophilic sites. prensipjournals.comresearchgate.net
A key aspect of the conformational analysis of chloroformates, such as this compound, involves the orientation around the C(O)-O bond. Computational studies on analogous molecules like trifluoromethyl chloroformate have shown the existence of different conformers, such as syn and anti orientations of the O-C single bond relative to the C=O double bond. conicet.gov.ar Energy calculations for these different conformations help identify the most stable (lowest energy) structure, which is the most likely to be observed under normal conditions. For trifluoromethyl chloroformate, the syn conformer was found to be the most stable, with the anti form being a higher-energy conformer. conicet.gov.ar A similar approach would be applied to this compound to predict its most stable conformation and understand how its substituents influence its geometry.
Table 1: Computational Methods for Electronic Structure Analysis
| Method | Application | Reference |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, vibrational spectra, electronic properties | prensipjournals.comprensipjournals.com |
| Hartree-Fock (HF) | Molecular geometry, electronic properties | prensipjournals.comprensipjournals.com |
| Gas Electron Diffraction (GED) | Experimental determination of gas-phase molecular structure | conicet.gov.ar |
Reaction Mechanism Predictions and Transition State Modeling
Theoretical studies are crucial for elucidating the pathways of chemical reactions, including identifying transition states and intermediate structures. For chloroformates, a primary reaction of interest is solvolysis (reaction with a solvent like water or alcohol).
Theoretical modeling of these reaction mechanisms for this compound would involve calculating the energy profiles for the proposed pathways. This includes locating the transition state structures—the highest energy point along the reaction coordinate—and calculating their activation energies. Such calculations would clarify how the electronic effects of the chloro and fluoro substituents on the phenyl ring influence the stability of intermediates and the energy of transition states, thereby controlling the reaction rate and mechanism.
Molecular Docking and Binding Affinity Predictions for Derived Compounds
The 3-chloro-4-fluorophenyl motif is a key structural feature in various biologically active molecules. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding of potential drugs to protein targets.
Compounds derived from the 3-chloro-4-fluorophenyl scaffold have been investigated as potential enzyme inhibitors. Molecular docking studies have been instrumental in understanding their mechanism of action.
Tyrosinase Inhibitors: A series of compounds incorporating the 3-chloro-4-fluorophenyl fragment were synthesized and evaluated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov Docking simulations using software like Gold were performed to understand how these compounds bind to the enzyme's active site. nih.gov The results showed that the 3-chloro-4-fluorophenyl moiety plays a crucial role in binding. Specifically, the chlorine atom was found to stabilize the ligand's position in the catalytic cavity through van der Waals interactions with amino acid residues like Ala286 and Val283. nih.gov These simulations provided a plausible binding pose and supported the experimental findings that the presence of this fragment is an important feature for improving inhibitory activity. nih.gov
Monoamine Oxidase-B (MAO-B) Inhibitors: Substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives have been designed and studied as potential inhibitors of MAO-B, a target for treating Parkinson's disease. asiapharmaceutics.info Molecular docking studies were conducted using software such as iGEMDOCK to evaluate the binding affinities of these derivatives to the MAO-B enzyme. asiapharmaceutics.info The results indicated that many of the designed compounds exhibited strong binding affinities, suggesting they could be effective inhibitors. asiapharmaceutics.info
Table 2: Examples of Molecular Docking Studies for 3-Chloro-4-fluorophenyl Derivatives
| Derived Compound Class | Target Enzyme | Docking Software | Key Finding | Reference |
|---|---|---|---|---|
| Piperazine-based benzamides | Tyrosinase | Gold | The 3-chloro-4-fluorophenyl fragment is important for binding; the chlorine atom forms stabilizing van der Waals interactions. | nih.gov |
| Phenylmethanimine derivatives | Monoamine Oxidase-B (MAO-B) | iGEMDOCK | Designed derivatives showed high binding affinity to the MAO-B enzyme active site. | asiapharmaceutics.info |
Quantitative Structure-Activity Relationship (QSAR) Studies for Related Compounds
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of new, unsynthesized molecules.
While comprehensive QSAR studies for compounds directly related to this compound are not widely published, the foundational work involving Structure-Affinity Relationship (SAR) analysis has been performed. SAR is a qualitative precursor to QSAR, identifying key structural features that influence biological activity.
For the tyrosinase inhibitors mentioned previously, SAR considerations were a central part of the research. nih.gov The study demonstrated that incorporating the 3-chloro-4-fluorophenyl fragment into different chemical scaffolds consistently improved the inhibitory potency against tyrosinase compared to analogues with a 4-fluorobenzyl group. nih.gov This suggests that the specific substitution pattern on the phenyl ring is critical for activity. The enhanced potency was attributed to favorable interactions of the 3-chloro-4-fluorophenyl group within the enzyme's catalytic site, as supported by docking simulations. nih.gov
These qualitative SAR findings provide the essential groundwork for future QSAR studies. By quantifying physicochemical properties (descriptors) of the 3-chloro-4-fluorophenyl group and related substituents—such as hydrophobicity, electronic effects, and steric parameters—a predictive QSAR model could be developed. Such a model would enable the rational design of more potent tyrosinase inhibitors or other biologically active molecules based on this privileged scaffold.
Future Prospects and Research Horizons for 3 Chloro 4 Fluorophenyl Chloroformate Chemistry
Sustainable and Eco-Friendly Synthetic Strategies
The traditional synthesis of chloroformates, including 3-Chloro-4-fluorophenyl chloroformate, often relies on the use of highly toxic phosgene (B1210022) gas. researchgate.netkobe-u.ac.jp Future research is intensely focused on developing safer and more environmentally benign synthetic routes. These strategies aim to reduce hazardous waste, minimize energy consumption, and utilize renewable resources, aligning with the principles of green chemistry. nih.govjddhs.com
One of the primary goals is the replacement of phosgene. Safer alternatives like diphosgene and triphosgene (B27547), which are liquid and solid respectively, are easier to handle but still present toxicity concerns. kobe-u.ac.jpacs.orgresearchgate.net A significant advancement is the in situ generation of phosgene on demand, which avoids the need for storage and transportation of the hazardous gas. researchgate.netkobe-u.ac.jp A novel "photo-on-demand" method utilizes chloroform (B151607) as both a reagent and a solvent, generating phosgene photochemically for immediate consumption in the reaction to produce chloroformates. nih.govorganic-chemistry.orgresearchgate.net This approach dramatically enhances safety and reduces operational complexity. organic-chemistry.org
Further green strategies include the use of biodegradable or solvent-free reaction conditions to replace conventional volatile organic compounds (VOCs). nih.gov Techniques such as microwave-assisted synthesis and reactions in aqueous media are also being explored to create more sustainable processes. researchgate.net
| Synthetic Method | Key Reagents | Primary Advantages | Environmental/Safety Impact |
| Traditional Phosgenation | Phosgene (gas), 3-Chloro-4-fluorophenol (B1581553) | High reactivity, established process | Highly toxic reagent, significant safety risks, potential for hazardous byproducts. kobe-u.ac.jp |
| Phosgene Surrogates | Diphosgene, Triphosgene | Easier to handle than gaseous phosgene | Still highly toxic, requires careful handling and disposal. acs.orgresearchgate.net |
| Photo-on-Demand Synthesis | Chloroform, O₂, UV Light | In situ generation of phosgene, enhanced safety, reduces need for transport/storage of toxic gas. researchgate.netorganic-chemistry.org | Uses a chlorinated solvent, but overall reduces major hazards associated with phosgene. |
| Solvent-Free/Green Solvent | Varies | Reduces or eliminates use of volatile organic compounds (VOCs), less pollution. nih.gov | Lower environmental footprint, improved worker safety. |
Catalyst Development for Enhanced Reactivity and Selectivity
Catalysis plays a pivotal role in the synthesis and subsequent reactions of this compound. Future research is directed at creating novel catalysts that can improve reaction efficiency, increase selectivity for desired products, and operate under milder, more energy-efficient conditions. mdpi.com
For the synthesis of chloroformates, catalysts are essential for activating the precursor alcohol (3-chloro-4-fluorophenol) and facilitating its reaction with phosgene or its substitutes. Catalysts such as tertiary amines, substituted amides, and ureas are known to be effective. google.com The development of solid-acid catalysts or reusable catalysts is a key goal for green chemistry, as this simplifies product purification and reduces waste. nih.gov
In reactions using this compound, catalysts are crucial for controlling selectivity. For instance, in the synthesis of pharmaceuticals or fine chemicals, achieving high stereoselectivity or regioselectivity is critical. Supramolecular strategies, where non-covalent interactions are used to pre-organize the substrate and catalyst, offer a powerful tool to control reaction outcomes. nih.gov Furthermore, plasmon-induced hot carriers on nanocatalysts are being investigated to simultaneously enhance both reaction rates and selectivity under mild conditions. nih.gov The modification of catalyst surfaces with organic ligands can also inhibit undesirable side reactions, such as dehalogenation in the hydrogenation of halogenated nitroaromatics. ccspublishing.org.cn
| Catalyst Type | Application Area | Objective | Potential Impact |
| Solid-Acid Catalysts | Chloroformate Synthesis | Replace homogeneous catalysts | Easier separation, catalyst recycling, reduced waste streams. nih.gov |
| Phase-Transfer Catalysts | Biphasic Reactions | Enhance reaction rates between immiscible reactants | Improved efficiency and yield in heterogeneous reaction systems. |
| Supramolecular Catalysts | Asymmetric Synthesis | Control stereoselectivity | Production of enantiomerically pure compounds for pharmaceuticals. nih.gov |
| Plasmonic Nanocatalysts | Various Reactions | Enhance reactivity and selectivity using light energy | Energy-efficient reactions under mild conditions. nih.gov |
Exploration in Emerging Chemical Disciplines
The distinct reactivity of this compound, derived from its chloroformate group and the substituted aromatic ring, makes it a valuable building block in several emerging fields of chemistry.
In medicinal chemistry , the 3-chloro-4-fluorophenyl motif has been identified as a key structural feature for inhibiting enzymes like tyrosinase, which is relevant to pigmentation disorders. nih.gov The chloroformate handle allows for the straightforward incorporation of this moiety into a wide range of molecular scaffolds to create libraries of potential drug candidates. Its derivatives are also investigated for their potential as anthelmintic and antibacterial agents. nih.gov
In materials science and polymer chemistry , chloroformates are used to synthesize polycarbonates and polyurethanes. researchgate.net The specific 3-chloro-4-fluoro substitution pattern can impart unique properties to resulting polymers, such as enhanced thermal stability, flame retardancy, and modified solubility. Research is ongoing to synthesize novel monomers and polymers with tailored properties for advanced applications.
The compound also serves as a versatile reagent in synthetic organic chemistry for creating carbamates, ureas, and carbonates, which are pivotal intermediates for agrochemicals and pharmaceuticals. researchgate.netacs.org Its use in the ring-opening of strained heterocycles like azetidines further expands its synthetic utility. acs.org
Integration with High-Throughput and Automated Synthesis Platforms
The future of chemical synthesis is increasingly reliant on automation and high-throughput experimentation to accelerate the discovery of new molecules and the optimization of reactions. nih.gov this compound is well-suited for these platforms due to its defined reactivity as an electrophilic reagent.
Automated synthesis platforms, sometimes called "chemputers," use robotics to perform multi-step syntheses, purifications, and analyses with minimal human intervention. nih.govwikipedia.org By incorporating this compound into reagent cartridges, these systems can rapidly generate large libraries of derivative compounds (e.g., carbamates, ureas, esters) by reacting it with a diverse set of nucleophiles (amines, alcohols, phenols).
This approach offers several advantages:
Speed: Thousands of reactions can be performed in the time it takes to conduct a few manually.
Efficiency: Small-scale reactions minimize reagent consumption and waste. researchgate.net
Data Richness: The large datasets generated can be used to train machine learning algorithms to predict reaction outcomes and propose novel synthetic routes. nih.gov
The integration of this key intermediate with automated platforms will significantly accelerate the pace of innovation in drug discovery and materials science, allowing researchers to explore chemical space more rapidly and systematically than ever before.
Q & A
Q. Basic
- Answer : Store in tightly sealed containers under inert gas (e.g., nitrogen) in cool, dry, ventilated areas to prevent hydrolysis, which releases toxic HCl gas . Avoid contact with water, strong acids, or phosgene derivatives due to incompatibility risks. Use personal protective equipment (PPE) including gloves, goggles, and fume hoods. Training on spill containment and first-aid measures (e.g., immediate fresh air for inhalation exposure) is critical .
How can X-ray crystallography be employed to determine the molecular structure of this compound?
Q. Advanced
- Answer : Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. Optimize crystal growth in anhydrous solvents to avoid hydrolysis. For accurate electron density mapping, high-resolution data (<1.0 Å) is preferred. Compare derived bond angles/lengths with computational models (DFT) to validate stereoelectronic effects of Cl/F substituents .
What synthetic routes are commonly utilized to prepare this compound?
Q. Basic
- Answer : React 3-chloro-4-fluorophenol with phosgene (COCl₂) in dichloromethane or THF, using a base (e.g., pyridine) to scavenge HCl. Monitor reaction completion via TLC or GC-MS. Purify via distillation under reduced pressure to isolate the chloroformate ester .
Reaction Scheme:
3-Chloro-4-fluorophenol + Phosgene → this compound + HCl
What strategies can resolve discrepancies in acute toxicity data (e.g., LC50 values) for chloroformate derivatives?
Q. Advanced
- Answer : Conduct species- and sex-specific studies (e.g., male vs. female rodents) to address variability in LC50 values . Apply concentration-time mortality models (e.g., Ten Berge equation) to extrapolate dose-response relationships. Validate analytical methods (e.g., gas chromatography) to ensure accurate exposure measurements .
Which analytical techniques are suitable for quantifying this compound in reaction mixtures?
Q. Basic
- Answer :
How does the introduction of fluorine and chlorine substituents influence the reactivity of phenyl chloroformates in nucleophilic substitution reactions?
Q. Advanced
- Answer : The electron-withdrawing Cl and F groups increase electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Steric hindrance from the 3-Cl/4-F arrangement may reduce reactivity in bulky nucleophiles. Computational modeling (e.g., Fukui indices) can predict regioselectivity .
What are the key physicochemical properties of this compound critical for reaction optimization?
Q. Basic
-
Data Table :
Property Value Source Molecular Formula C₇H₃Cl₂FO₂ Molecular Weight 209.00 g/mol Storage Temperature 0–6°C (under nitrogen) Hydrolysis Sensitivity High (forms HCl and CO₂)
How can computational chemistry models predict the stability and degradation pathways of this compound under varying conditions?
Q. Advanced
- Answer : Perform DFT calculations (e.g., Gaussian) to assess bond dissociation energies, identifying labile sites (e.g., C-Cl, carbonyl). Simulate hydrolysis kinetics in silico using solvent models (e.g., COSMO-RS). Compare with experimental TGA/DSC data to validate thermal degradation profiles .
What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?
Q. Basic
- Answer : Hydrolysis to 3-chloro-4-fluorophenol is a major side reaction. Use anhydrous solvents and Schlenk techniques to exclude moisture. Add molecular sieves or scavengers (e.g., triethylamine) to neutralize HCl, preventing acid-catalyzed degradation .
What role does this compound play in the derivatization of biomolecules for mass spectrometry analysis?
Q. Advanced
- Answer : It reacts with amine or hydroxyl groups in peptides/alkaloids to form stable carbamates or carbonates, improving ionization efficiency in LC-MS. For example, in opioid detection (e.g., fentanyl), chloroformate derivatization generates predictable adducts (e.g., m/z shifts) for enhanced sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
